4-Ethoxybutan-1-ol

Catalog No.
S1513067
CAS No.
111-73-9
M.F
C6H14O2
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxybutan-1-ol

CAS Number

111-73-9

Product Name

4-Ethoxybutan-1-ol

IUPAC Name

4-ethoxybutan-1-ol

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-2-8-6-4-3-5-7/h7H,2-6H2,1H3

InChI Key

QRUOTIJTSNETKW-UHFFFAOYSA-N

SMILES

CCOCCCCO

Canonical SMILES

CCOCCCCO

4-Ethoxybutan-1-ol, also known as butyl ethyl ether, is an organic compound with the molecular formula C4H10O. It is a colorless liquid with a mild ether-like odor. Information on its natural origin is limited, but it is commercially produced for use as a solvent and intermediate in various chemical reactions []. Due to its limited research focus, its specific significance in scientific research is not well documented.


Molecular Structure Analysis

4-Ethoxybutan-1-ol has a simple linear structure with an ether functional group (C-O-C) connecting a four-carbon (butyl) chain to an ethyl group (CH3CH2). The presence of the ether group is a key feature, as it influences the compound's polarity and reactivity [].


Chemical Reactions Analysis

Several chemical reactions involving 4-ethoxybutan-1-ol are known:

  • Synthesis: A common method for synthesizing 4-ethoxybutan-1-ol involves the Williamson ether synthesis. This reaction involves treating 1-butanol with ethyl iodide in the presence of a strong base like sodium hydroxide.
CH3CH2CH2CH2OH + CH3CH2I + NaOH -> CH3CH2CH2CH2OCH2CH3 + NaI + H2O (Eq. 1)
  • Decomposition

    At high temperatures, 4-ethoxybutan-1-ol can decompose to form various products, including butene, ethanol, and diethyl ether. The specific decomposition pathway depends on reaction conditions.

  • Other Reactions


Physical And Chemical Properties Analysis

  • Melting Point: -90 °C []
  • Boiling Point: 171 °C []
  • Solubility: Miscible with most organic solvents, slightly soluble in water []
  • Density: 0.88 g/cm³ []
  • Flash Point: 49 °C []

Currently, there is no documented information on a specific mechanism of action for 4-Ethoxybutan-1-ol in biological systems.

4-Ethoxybutan-1-ol is considered a flammable liquid with a moderate flash point. It may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. Limited data exists on its specific toxicity, but it is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area [].

Typical of alcohols, including:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

The detailed mechanisms of these reactions depend on the specific conditions and reactants involved .

Research indicates that 4-Ethoxybutan-1-ol exhibits various biological activities. It has been studied for its potential effects on cellular processes, including:

  • Antimicrobial properties: Some studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Toxicological effects: While generally considered safe at low concentrations, high doses may lead to irritative effects on the skin and eyes, similar to other alcohols .

4-Ethoxybutan-1-ol can be synthesized through several methods:

  • Alkylation of Butanol: Ethyl halides can be reacted with butanol in the presence of a base to yield 4-Ethoxybutan-1-ol.
  • Ester Hydrolysis: Ethyl butyrate can be hydrolyzed under acidic or basic conditions to produce 4-Ethoxybutan-1-ol.
  • Direct Etherification: Reaction between butanol and ethylene oxide can also yield this compound.

Each method has its advantages depending on the desired purity and scale of production .

4-Ethoxybutan-1-ol finds applications across various industries:

  • Solvent: Used in paint thinners, coatings, and cleaning agents due to its effective solvent properties.
  • Chemical Intermediate: Serves as a precursor in the synthesis of other chemicals, particularly in the production of esters and ethers.
  • Flavoring Agent: Employed in food flavoring due to its fruity aroma .

Studies on the interactions of 4-Ethoxybutan-1-ol with biological systems have revealed insights into its potential effects:

  • Cellular Interactions: It may influence cell membrane integrity at high concentrations.
  • Metabolic Pathways: Similar to other alcohols, it is metabolized primarily by alcohol dehydrogenase, leading to the formation of butyric acid, which plays a role in energy metabolism .

Several compounds share structural similarities with 4-Ethoxybutan-1-ol. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
ButanolC4H10OA primary alcohol; simpler structure; widely used solvent.
EthanolC2H6OCommonly used alcohol; lower boiling point; more volatile.
1-PentanolC5H12OSlightly longer carbon chain; different physical properties.
2-Methylpropan-1-olC5H12OBranched structure; different reactivity profile.

4-Ethoxybutan-1-ol stands out due to its unique ethyl ether functionality combined with a longer carbon chain compared to simpler alcohols like ethanol and butanol, making it suitable for specific applications where both solubility and reactivity are desired .

XLogP3

0.8

UNII

KF8FNI35PO

Other CAS

111-73-9

Wikipedia

1-Butanol, 4-ethoxy-

Dates

Modify: 2023-08-15

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